Benzbromarone

Catalog No.
S520821
CAS No.
3562-84-3
M.F
C17H12Br2O3
M. Wt
424.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzbromarone

CAS Number

3562-84-3

Product Name

Benzbromarone

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone

Molecular Formula

C17H12Br2O3

Molecular Weight

424.1 g/mol

InChI

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3

InChI Key

WHQCHUCQKNIQEC-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Solubility

Soluble in DMSO

Synonyms

Acifugan, AL, Benzbromaron, Benzbromaron, Benzbromaron AL, Benzbromaron ratiopharm, Benzbromaron-ratiopharm, Benzbromarone, Besuric, Desuric, Narcaricin, Urinorm

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Description

The exact mass of the compound Benzbromarone is 421.9153 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759281. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Urate-Lowering Effects

One key area of research focuses on benzbromarone's ability to lower uric acid levels in the blood. Studies suggest it acts through two mechanisms:

  • Inhibition of Uric Acid Production: Benzbromarone inhibits the enzyme xanthine oxidase, which plays a crucial role in uric acid production. This reduces the overall amount of uric acid formed in the body [].
  • Promotion of Uric Acid Excretion: The medication also increases the excretion of uric acid through the kidneys. This helps eliminate excess uric acid and prevent crystal formation in the joints [].

Research comparing benzbromarone with other urate-lowering therapies (ULTs) like allopurinol shows promising results. Studies indicate benzbromarone might be more effective in achieving target serum uric acid levels and reducing the frequency of gout flares compared to allopurinol, particularly in Asian populations [].

Benzbromarone is a benzofuran derivative, primarily recognized as a uricosuric agent and a non-competitive inhibitor of xanthine oxidase. It is primarily used in the treatment of gout, particularly when first-line therapies like allopurinol are ineffective or cause intolerable side effects. The chemical formula for benzbromarone is C17H12Br2O3C_{17}H_{12}Br_{2}O_{3}, with a molar mass of approximately 424.088 g/mol. Its structure features a dibromo-substituted phenolic group, which contributes to its pharmacological properties .

Benzbromarone works by inhibiting the reabsorption of uric acid in the kidneys. It acts on a transporter protein called URAT1 located in the proximal tubules of the nephron []. By blocking URAT1, Benzbromarone allows more uric acid to be excreted in the urine, thereby lowering blood urate levels and preventing gout flares [].

Benzbromarone is generally well-tolerated, but there are potential side effects. The most concerning is liver damage, which can be severe in rare cases []. Regular monitoring of liver function is recommended for patients taking Benzbromarone []. Other side effects include gastrointestinal upset, skin rash, and gout flares during the initial treatment period [].

Data Not Available:

  • Specific data on the incidence of Benzbromarone-induced liver damage

Benzbromarone functions by increasing uric acid excretion through the inhibition of renal tubular reabsorption. It has been shown to significantly lower serum urate levels, achieving reductions of one-third to one-half in hyperuricemic patients. The compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, particularly CYP2C9, leading to the formation of active metabolites such as 6-hydroxybenzbromarone, which has a longer half-life and contributes to its therapeutic effects .

Benzbromarone exhibits potent biological activity as a uricosuric agent. Clinical studies indicate that it effectively reduces serum uric acid levels in both normal and hyperuricemic individuals. Its mechanism involves the inhibition of xanthine oxidase and increased renal clearance of uric acid. Notably, benzbromarone has been found to be more effective than alternatives like probenecid and allopurinol in certain patient populations .

The synthesis of benzbromarone typically involves several key steps:

  • Acetylation Reaction: The initial step involves the acetylation of appropriate precursors.
  • Friedel-Crafts Reaction: This step introduces the bromine substituents onto the aromatic ring.
  • Hydrolysis: The final step often includes hydrolysis to yield the desired product.

Various patents detail specific synthetic routes, emphasizing the importance of controlling reaction conditions to optimize yield and purity .

Benzbromarone's primary application lies in the management of gout and hyperuricemia. It is particularly beneficial in patients who do not respond well to traditional therapies like allopurinol or probenecid. Additionally, research indicates potential applications in other conditions related to uric acid metabolism .

Despite its benefits, its use is limited due to concerns about hepatotoxicity and regulatory restrictions in certain countries .

Benzbromarone is known to interact with various medications due to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2C9. This can affect the metabolism of drugs that rely on this pathway for clearance, such as:

  • Warfarin
  • Phenytoin
  • Tolbutamide
  • Losartan

These interactions necessitate careful monitoring when benzbromarone is co-administered with other medications .

Several compounds share structural or functional similarities with benzbromarone:

CompoundTypeMechanism of ActionUnique Features
AllopurinolXanthine oxidase inhibitorReduces uric acid productionFirst-line treatment for gout
ProbenecidUricosuric agentIncreases renal excretion of uric acidRequires higher doses compared to benzbromarone
FebuxostatXanthine oxidase inhibitorNon-purine selective inhibitorNewer alternative with fewer side effects
SulfinpyrazoneUricosuric agentIncreases uric acid excretionMay cause gastrointestinal side effects

Benzbromarone's unique profile lies in its potent efficacy at lower doses and its specific metabolic pathway involving CYP2C9 interactions, which differentiates it from other agents used in gout management .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

423.91327 g/mol

Monoisotopic Mass

421.91532 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

151 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4POG0RL69O

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (16.98%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (20.75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Benzbromarone is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use.

MeSH Pharmacological Classification

Uricosuric Agents

ATC Code

M - Musculo-skeletal system
M04 - Antigout preparations
M04A - Antigout preparations
M04AB - Preparations increasing uric acid excretion
M04AB03 - Benzbromarone

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC22
URAT1 [HSA:116085] [KO:K08208]

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3562-84-3

Wikipedia

Benzbromarone

General Manufacturing Information

Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)-: INACTIVE

Dates

Modify: 2023-08-15

Development and greenness assessment of a stability-indicating HPLC-DAD method for simultaneous determination of allopurinol and benzbromarone

Dina S El-Kafrawy, Ahmed G Abdelhamid, Magdi M Abdel-Khalek, Tarek S Belal
PMID: 33899636   DOI: 10.1080/03639045.2021.1916522

Abstract

The growing interest in Green Analytical Chemistry (GAC) principles through the replacement of polluting analytical procedures with greener ones, has encouraged us to develop an eco-friendly stability-indicating HPLC with diode array detection method (HPLC-DAD) for simultaneous determination of allopurinol (ALP) and benzbromarone (BNZ). Effective separation was accomplished using Durashell C18 column (4.6 × 250 mm, 5 µm particle size) with gradient elution of the mobile phase composed of 0.02 M ammonium acetate (pH 5.0) and methanol. Quantification of ALP and BNZ was based on measuring their peak areas at 251 nm. ALP and BNZ peaks eluted at retention times 4.85 and 10.30 min respectively. The proposed HPLC procedure was carefully validated in terms of system suitability, linearity, ranges, precision, accuracy, specificity, robustness, detection, and quantification limits. The linearity range for both ALP and BNZ was 5-100 µg/mL with correlation coefficients >0.9999. Forced degradation conditions of neutral, acidic, and alkaline hydrolysis, oxidation, and thermal degradation were applied on both drugs. Good resolution of the drugs from their forced degradation products proved that the proposed method is stability-indicating. In addition, the resolution of both drugs from about 10 pharmacologically or chemically related pharmaceutical compounds of different medicinal categories showed the high specificity of the proposed method. The validated HPLC method was successfully applied to the simultaneous determination of both drugs in their tablet dosage forms. Furthermore, greenness assessment and comparison with previously published methods were carried out using two different GAC metrics, namely, the national environmental method index (NEMI) and the analytical Eco-Scale.


Semi-automated image acquisition and automatic image quantification methods for liver Organ-Chips

Kirsten Eckstrum, Robert Sprando
PMID: 33722596   DOI: 10.1016/j.fct.2021.112107

Abstract

Toxicant exposure can induce acute or chronic alterations in cellular numbers, morphology, and cell function. The quantification of these parameters can provide valuable information regarding a toxicant's effect and/or mechanism of action in organ-on-a-chip toxicity testing platforms. Unfortunately, manual quantification can be variable and time consuming. Additionally, the unique designs of Organ-Chips make automated imaging difficult as current microscopes were not specifically designed for Organ-Chip use. The development of semi-automated and automated imaging and quantification procedures greatly increases the quantity and quality of collected data. Using Emulate's transparent liver Organ-Chip (Liver-Chip) in combination with Keyence's bench-top BZ-X700 All-in-one fluorescence microscope we have developed semi-automated imaging and automated quantification methods for nuclei, mitochondrial viability, and apoptosis. The methods described herein provide alternative imaging options to more costly and space consuming microscopes while still providing necessary features for Organ-Chip evaluation. We were able to detect significant decreases in nuclear number and mitochondrial membrane potential, and significant increases in apoptosis with a model hepatotoxic compound, benzbromarone. These methods have greatly reduced the time and increased the quality of cell number/function data acquisition and demonstrated that these automated quantification methods can detect changes resulting from chemical exposure.


Drastic monosodium urate crystal dissolution with febuxostat and benzbromarone

Tristan Pascart, Antoine Lefebvre, Vincent Ducoulombier, Fabio Becce, Jean-François Budzik
PMID: 33771758   DOI: 10.1016/j.jbspin.2021.105178

Abstract




Mechanism-Based Inactivation of Cytochrome P450 3A4 by Benzbromarone

Lloyd Wei Tat Tang, Ravi Kumar Verma, Hao Fan, Eric Chun Yong Chan
PMID: 33436520   DOI: 10.1124/molpharm.120.000086

Abstract

Benzbromarone (BBR), a potent uricosuric agent for the management of gout, is known to cause fatal fulminant hepatitis. Although the mechanism of BBR-induced idiosyncratic hepatotoxicity remains unelucidated, cytochrome P450 enzyme-mediated bioactivation of BBR to electrophilic reactive metabolites is commonly regarded as a key molecular initiating event. However, apart from causing aberrant toxicities, reactive metabolites may result in mechanism-based inactivation (MBI) of cytochrome P450. Here, we investigated and confirmed that BBR inactivated CYP3A4 in a time-, concentration-, and NADPH-dependent manner with
,
, and partition ratio of 11.61 µM, 0.10 minutes
, and 110, respectively. Coincubation with ketoconazole, a competitive inhibitor of CYP3A4, attenuated the MBI of CYP3A4 by BBR, whereas the presence of glutathione and catalase did not confer such protection. The lack of substantial recovery of enzyme activity postdialysis and after oxidation with potassium ferricyanide, combined with the absence of a Soret peak in spectral difference scans, implied that MBI of CYP3A4 by BBR did not occur through the formation of quasi-irreversible metabolite-intermediate complexes. Analysis of the reduced CO-difference spectrum revealed an ∼44% reduction in ferrous-CO binding and hinted that inactivation is mediated via irreversible covalent adduction to both the prosthetic heme moiety and the apoprotein. Finally, our in silico covalent docking analysis further suggested the modulation of substrate binding to CYP3A4 via the covalent adduction of epoxide-derived reactive intermediates of BBR to two key cysteine residues (Cys239 and Cys58) vicinal to the entrance of the orthosteric binding site. SIGNIFICANCE STATEMENT: Although the bioactivation of benzbromarone (BBR) to reactive metabolites has been well characterized, its potential to cause mechanism-based inactivation (MBI) of cytochrome P450 has not been fully investigated. This study reports the MBI of CYP3A4 by BBR via irreversible covalent adduction and develops a unique covalent docking methodology to predict the structural molecular determinants underpinning the inactivation for the first time. These findings lay the groundwork for future investigation of clinically relevant drug-drug interactions implicating BBR and mechanisms of BBR-induced idiosyncratic hepatotoxicity.


Novel monocyclic amide-linked phenol derivatives without mitochondrial toxicity have potent uric acid-lowering activity

Junichiro Uda, Seiichi Kobashi, Naoki Ashizawa, Koji Matsumoto, Takashi Iwanaga
PMID: 33684442   DOI: 10.1016/j.bmcl.2021.127900

Abstract

Although benzbromarone (BBR) is a conventional, highly potent uricosuric drug, it is not a standard medicine because it causes rare but fatal fulminant hepatitis. We transformed the bis-aryl ketone structure of BBR to generate novel monocyclic amide-linked phenol derivatives that should possess uric acid excretion activity without adverse properties associated with BBR. The derivatives were synthesized and tested for uric acid uptake inhibition (UUI) in two assays using either urate transporter 1-expressing cells or primary human renal proximal tubule epithelial cells. We also evaluated their inhibitory activity against mitochondrial respiration as a critical mitochondrial toxicity parameter. Some derivatives with UUI activity had no mitochondrial toxicity, including compound 3f, which effectively lowered the plasma uric acid level in Cebus apella. Thus, 3f is a promising candidate for further development as a uricosuric agent.


Repair of Bone Erosion With Effective Urate-Lowering Therapy in a Patient With Tophaceous Gout

Shota Sakaguchi
PMID: 32892502   DOI: 10.1002/art.41509

Abstract




Randomized, Open-Label, Cross-Over Comparison of the Effects of Benzbromarone and Febuxostat on Endothelial Function in Patients with Hyperuricemia

Tomoo Nakata, Satoshi Ikeda, Seiji Koga, Tsuyoshi Yonekura, Akira Tsuneto, Yoshiyuki Doi, Satoki Fukae, Takako Minami, Hiroaki Kawano, Koji Maemura
PMID: 32921665   DOI: 10.1536/ihj.20-114

Abstract

Uric acid is generated with reactive oxygen species via xanthine oxidase (XO), and hyperuricemia, which is identified as the excess of uric acid in the blood, has been associated with vascular endothelial dysfunction. However, the effects of urate-lowering medicines on endothelial function have not been fully elucidated. Thus this study determined and compared the effects of benzbromarone (urate transporter 1 inhibitor) and febuxostat (XO inhibitor) on endothelial function.This randomized, cross-over, open-label study initially recruited 30 patients with hyperuricemia. They were divided into two groups, treated initially with benzbromarone or febuxostat for three months and then were switched for the next three months. Endothelial function was defined as reactive hyperemia indexes (RHI) determined using Endo-PAT 2000 before and at three and six months after medication using the two agents. Blood levels of asymmetric dimethylarginine (ADMA) and high-molecular-weight (HMW) adiponectin were also compared. We finally analyzed data from 24 patients whose endothelial function was assessed as described above.Our findings show that levels of uric acid significantly decreased, whereas those of HMW adiponectin and the RHI have significantly increased after treatment with benzbromarone. Meanwhile, in patients administered with febuxostat, uric acid levels tended to decrease and RHI significantly decreased. Neither of the two agents altered ADMA levels. The changes in RHI (P = 0.026) and HMW adiponectin levels (P = 0.001) were found to be significantly greater in patients treated with benzbromarone than febuxostat. Changes in the levels of HMW adiponectin and of uric acid were significantly correlated (r = -0.424, P = 0.039).Benzbromarone has increased adiponectin besides reducing uric acid levels, and thus, this might confer more benefits on endothelial function than febuxostat.


The efficacy and safety of citrate mixture vs sodium bicarbonate on urine alkalization in Chinese primary gout patients with benzbromarone: a prospective, randomized controlled study

Xiaomei Xue, Zhen Liu, Xinde Li, Jie Lu, Can Wang, Xuefeng Wang, Wei Ren, Ruixia Sun, Zhaotong Jia, Xiaopeng Ji, Ying Chen, Yuwei He, Aichang Ji, Wenyan Sun, Hui Zhang, Tony R Merriman, Changgui Li, Lingling Cui
PMID: 33211886   DOI: 10.1093/rheumatology/keaa668

Abstract

To compare the efficacy and safety of citrate mixture and sodium bicarbonate on urine alkalization in gout patients under benzbromarone treatment.
A prospective, randomized, parallel controlled trial was conducted among 200 gout patients in the dedicated gout clinic of the Affiliated Hospital of Qingdao University. The participants were randomly divided into two groups (1:1), sodium bicarbonate group (3 g/day) and citrate mixture group (7 g/day). All patients were prescribed with 25 mg/day benzbromarone at initiation and maintained at a dose of 50 mg/day. Clinical and biochemical data were collected at each follow-up time point (baseline, weeks 2, 4, 8 and 12).
A total of 182 patients completed the 12-week urine alkalization study. The urine pH value of both groups increased significantly from the baseline to the final follow-up time point (sodium bicarbonate group, 5.50-6.00, P < 0.05; citrate mixture group, 5.53-5.93, P < 0.05). While the comparisons regarding urine pH between treatment groups showed no significant differences for each time point. The estimated glomerular filtration rate (eGFR) dropped significantly after 12 weeks' trial in the sodium bicarbonate group (P < 0.01), while it was comparable between baseline and the last follow-up (P > 0.05) in the citrate mixture group. Results of urine analysis showed that the incident rate of occult blood in the sodium bicarbonate group was higher than that in the citrate mixture group (38 vs 24%, P < 0.05), accompanied by a similar occurrence of kidney stones. After 12-week follow-up, the frequency of twice gout flare in the citrate mixture group was significantly lower than that in sodium bicarbonate group (4 vs 12%, P = 0.037). No treatment-emergent adverse events occurred.
The efficacy of citrate mixture on urine alkalization is comparable to sodium bicarbonate under benzbromarone treatment without significant adverse events. Citrate mixture is superior to sodium bicarbonate in lowering the incidence of urine occult blood and the frequency of gout attacks.
Registered with ChiCTR (http://www.chictr.org.cn), No. ChiCTR1800018518.


Therapeutic Strategies for the Treatment of Chronic Hyperuricemia: An Evidence-Based Update

Arrigo F G Cicero, Federica Fogacci, Masanari Kuwabara, Claudio Borghi
PMID: 33435164   DOI: 10.3390/medicina57010058

Abstract

This article aims to critically review the evidence on the available therapeutic strategies for the treatment of hyperuricemia. For this reason, several papers were reviewed. Xanthine oxidase inhibitors are the safest and most effective uric acid lowering drugs for the management of chronic hyperuricemia, while the efficacy of uricosuric agents is strongly modulated by pharmacogenetics. Emergent drugs (lesinurad, peglotidase) were found to be more effective for the acute management of refractory hyperuricemia, but their use is supported by a relatively small number of clinical trials so that further well-designed clinical research is needed to deepen their efficacy and safety profile.


Explore Compound Types